4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate
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Overview
Description
4-Methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate typically involves the reaction of 5-cyano-1H-pyrrole-2-carboxylic acid with 4-methylpentan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the pyrrole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-carboxylic acid and indole-3-acetic acid share structural similarities with 4-methylpentan-2-yl 5-cyano-1H-pyrrole-2-carboxylate.
Pyrrole Derivatives: Other pyrrole derivatives, such as pyrrole-2-carboxylic acid, also exhibit similar chemical properties.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
2694734-16-0 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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